1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea
Description
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea is a synthetic urea derivative characterized by a rigid alkyne spacer (but-2-yn-1-yl) substituted with a diisopropylamino group at the 4-position and a para-tolyl (p-tolyl) moiety attached to the urea nitrogen. Structural analogs and computational methods (e.g., density-functional thermochemistry ) may provide indirect insights into its behavior.
Properties
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)21(15(3)4)13-7-6-12-19-18(22)20-17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-5H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNQKENBLKVKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC#CCN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the preparation of the but-2-yn-1-yl intermediate. This can be achieved through the reaction of propargyl bromide with a suitable base, such as sodium hydride, to form the corresponding alkyne.
Introduction of the Diisopropylamino Group: The alkyne intermediate is then reacted with diisopropylamine in the presence of a catalyst, such as copper(I) iodide, to introduce the diisopropylamino group.
Formation of the Urea Moiety: The final step involves the reaction of the diisopropylamino-substituted alkyne with p-tolyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(p-Tolyl)urea
- Structure : Simplest analog with a p-tolyl group directly attached to urea.
- Key Data :
- Comparison: The target compound’s diisopropylamino-butynyl chain introduces steric bulk and rigidity, likely increasing lipophilicity (logP) and altering solubility compared to 1-(p-tolyl)urea.
1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea
Imidazole- and Methoxyphenyl-Substituted Urea
Key Observations:
Lipophilicity: The diisopropylamino and alkyne groups in the target compound likely increase logP, favoring membrane permeability but reducing aqueous solubility.
Rigidity vs.
Biological Activity : While sulfonylureas (e.g., Tolbutamide) target ATP-sensitive potassium channels , the target compound’s tertiary amine may shift activity toward GPCRs or ion channels.
Notes
Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Biological Potential: The diisopropylamino group’s basicity (pKa ~10–11) may enable pH-dependent solubility, a trait exploitable in prodrug design.
Biological Activity
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and its effects on various biological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
The presence of the diisopropylamino group and the but-2-yn-1-yl linker are significant for its biological interactions.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, derivatives of xanthine with similar substituents have shown high AChE inhibition potency, suggesting that 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea may also possess similar properties.
Table 1: Comparison of AChE Inhibition Potency
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea | TBD | |
| Galantamine | 0.089 | |
| DMPX (xanthine derivative) | 4.1 |
Antimicrobial Activity
In studies focusing on antimicrobial properties, compounds structurally related to urea derivatives have demonstrated efficacy against biofilms formed by oral pathogens. For example, a urea derivative was shown to disrupt multispecies biofilms without exhibiting bactericidal effects, which may suggest a potential for therapeutic applications in managing oral dysbiosis.
Case Study: Disruption of Oral Biofilms
A study reported that a related urea compound inhibited biofilm formation by Porphyromonas gingivalis, a key pathogen in periodontal disease. The biofilm inhibitory concentration (BIC50) was determined to be approximately 0.79 µM, indicating significant potential for clinical applications in oral health management .
Mechanistic Insights
The mechanism of action for the biological activity of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea likely involves:
- Enzyme Binding : The diisopropylamino moiety may enhance binding to active sites on enzymes like AChE.
- Biofilm Disruption : The compound may interfere with cell signaling pathways necessary for biofilm formation, thus reducing pathogenicity.
Future Research Directions
Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
- Broader Antimicrobial Spectrum : Evaluating effectiveness against a wider array of microbial species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
